molecular formula C7H5BrFI B3041980 1-Bromomethyl-2-fluoro-3-iodo-benzene CAS No. 447463-83-4

1-Bromomethyl-2-fluoro-3-iodo-benzene

Cat. No. B3041980
CAS RN: 447463-83-4
M. Wt: 314.92 g/mol
InChI Key: IXGDCKOOLQXQRS-UHFFFAOYSA-N
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Description

“1-Bromomethyl-2-fluoro-3-iodo-benzene” is an organic compound with the molecular formula C7H5BrFI . It has a molecular weight of 314.92 g/mol . The IUPAC name for this compound is 1-(bromomethyl)-2-fluoro-3-iodobenzene .


Molecular Structure Analysis

The molecular structure of “1-Bromomethyl-2-fluoro-3-iodo-benzene” consists of a benzene ring with bromomethyl, fluoro, and iodo substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name: the bromomethyl group is attached to the first carbon, the fluoro group to the second carbon, and the iodo group to the third carbon .


Physical And Chemical Properties Analysis

“1-Bromomethyl-2-fluoro-3-iodo-benzene” is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Scientific Research Applications

Synthesis of Chiral 1-Halo-1-Iodo Alditols

1-Bromomethyl-2-fluoro-3-iodo-benzene has been utilized in the synthesis of chiral 1-halo-1-iodo alditols. These compounds are derived from various carbohydrate families and have potential utility as chiral synthons, evaluated in different chemical reactions like the Takai E-olefination reaction (González et al., 2003).

Synthesis of Liquid Crystalline Terphenyls

This compound is also involved in the synthesis of novel highly substituted benzene derivatives, useful in selective palladium-catalysed cross-coupling reactions. These reactions produce liquid crystalline terphenyls, which are significant in material sciences (Hird et al., 1998).

Crystal Structure Analysis

Studies have also been conducted on the crystal structures of derivatives of 1-bromomethyl-2-fluoro-3-iodo-benzene. These investigations reveal interesting supramolecular features like hydrogen bonding and parallel-displaced π–π interactions (Stein et al., 2015).

Ring Halogenation Studies

This chemical has been used in ring halogenation studies of polyalkylbenzenes. These studies provide insights into the selectivities of substrates, halogen sources, and catalysts, which are crucial in organic synthesis (Bovonsombat & Mcnelis, 1993).

Fluorine as a σ-Donor in Macrocycles

Another application is in the synthesis of novel fluoro cryptands and fluoro crown ethers, where 1-Bromomethyl-2-fluoro-3-iodo-benzene acts as a fluorine donor for Group I and II metal ions. This has implications in the field of inorganic chemistry and materials science (Plenio & Diodone, 1996).

Sulfonation Kinetics and Mechanism

The kinetics and mechanism of the sulfonation of derivatives of 1-Bromomethyl-2-fluoro-3-iodo-benzene in various acidic media have been studied, providing valuable data for understanding and optimizing sulfonation reactions (Kort & Cerfontain, 2010).

Safety and Hazards

While specific safety and hazard information for “1-Bromomethyl-2-fluoro-3-iodo-benzene” was not available, it’s important to handle all chemical compounds with care. This compound should be stored in a cool, well-ventilated place away from heat, sparks, and flame . It’s also recommended to avoid dust formation and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

1-(bromomethyl)-2-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGDCKOOLQXQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromomethyl-2-fluoro-3-iodo-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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